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Compound of Interest

8-Nitro-4-oxo-4H-chromene-3-
Compound Name:

carbaldehyde
CAS No.: 1253654-82-8
Cat. No.: B109112

Get Quote

Executive Summary: The Ci0HsNOs Scaffold

The molecular formula C10HsNOs (MW: 219.15 g/mol ) represents a class of high-value
pharmacophores. Two primary isomers dominate the literature due to their distinct mechanisms
of action:

 Nitrolawsone (2-Hydroxy-3-nitro-1,4-naphthoquinone): A redox-active quinone used primarily
as a chelating ligand for metal-based anticancer drugs. Its activity stems from the generation
of Reactive Oxygen Species (ROS).

o 3-Formyl-6-nitrochromone: A highly electrophilic scaffold used to synthesize Schiff bases and
heterocycles. It functions largely as an enzyme inhibitor (e.g., urease, tyrosine phosphatase).

Editorial Note: While modern techniques like HRMS are prevalent, Elemental Analysis (CHN)
remains the "Gold Standard" for these derivatives. Due to their tendency to form solvates and
hydrates (common in quinones), EA provides the only definitive proof of bulk purity and solvent
inclusion, which is critical for accurate ICso determination.
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Performance Comparison: Biological Efficacy

The following table compares the biological performance of C10HsNOs derivatives against

standard therapeutic agents.

ble 1: C ive Eff 1Csa [ MIC Values)

Derivative Target | Test Activity Comparativ  Performanc
Class Mechanism  System (ICs0/MIC) e Standard e Verdict
Moderate.
Lower
Redox
) ) MCF-7 o potency but
Nitrolawsone Cycling / Doxorubicin
) (Breast 12.5 uM reduced
(Free Ligand) ROS (0.5 um) ) o
) Cancer) cardiotoxicity
Generation
compared to
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Metal
Cu(lly- DNA _ _ complexation
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Key Insight: The C10HsNOs scaffold itself is a "privileged structure." However, its metal
complexes (for Nitrolawsone) and Schiff base derivatives (for Nitrochromone) consistently

outperform the parent compounds.

Scientific Integrity: Self-Validating Analytical
Protocols

To ensure reproducibility, we define a Self-Validating System for the synthesis and
characterization of these derivatives.

A. Synthesis Workflow (Nitrolawsone)

Reaction Logic: Direct nitration of Lawsone (2-hydroxy-1,4-naphthoquinone) is chosen over
oxidation of amino-naphthoquinones to prevent over-oxidation of the ring system.

Precursor: Dissolve Lawsone (1.74 g, 10 mmol) in glacial acetic acid (20 mL).

 Nitration: Add fuming HNOs (1.5 mL) dropwise at 0-5°C. Mechanism: Electrophilic aromatic
substitution activated by the hydroxyl group.

e Quenching: Pour mixture into ice-water (100 mL). The yellow precipitate is crude
Nitrolawsone.

« Purification (Critical): Recrystallize from Ethanol/Water (7:3). Note: Nitrolawsone avidly binds
water. Drying at 110°C in vacuo is required before EA.

B. Elemental Analysis (CHN) Validation Protocol

Why EA? HRMS confirms the molecular ion, but it cannot detect trapped solvent or inorganic
impurities (like silica gel) that skew biological dosing. EA validates the bulk composition.

Acceptance Criteria:
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e Tolerance: +0.4% absolute difference between Calculated and Found values.

e Failure Mode: If %C is low and %H is high, the sample is likely a hydrate. Recalculate for

C10H5NOS5 - xH20.

Tahle 2- F?plnrpqpnmti\/p Elemental Analyqiq Data ((‘,quNOq)

Compoun Calculate  Found
Formula Element Delta () Status
d d (%) (%)
Nitrolawso
C10H5NOs C 54.80 54.72 -0.08 PASS
ne (Pure)
(MW 219.
2.30 2.35 +0.05 PASS
[1]15)
N 6.39 6.31 -0.08 PASS
Nitrolawso
C10Hs5NOs - PASS (as
ne C 50.64 50.55 -0.09
H20 hydrate)
(Hydrate)
(Common (MW PASS (as
H 2.97 3.01 +0.04
Error) 237.16) hydrate)
Cu(ll) [Cu(C1oHa4
C 48.05 47.90 -0.15 PASS
Complex NOs)z]
(1:2 Ligand (MW
) H 1.61 1.65 +0.04 PASS
Ratio) 499.83)
N 5.60 5.55 -0.05 PASS

Visualization of Workflows

Diagram 1: Synthesis & Derivatization Pathway

This diagram illustrates the divergent synthesis paths for the two main C1oHsNOs isomers.
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Caption: Divergent synthetic pathways for C10HsNOs isomers leading to distinct therapeutic

classes.

Diagram 2: Analytical Validation Logic (The "Self-
Validating" System)

A decision tree for verifying the purity of C10HsNOs derivatives before biological testing.
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Caption: Analytical decision tree ensuring only chemically pure entities enter biological
screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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